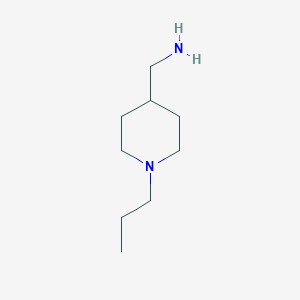
2-(4-Aminobenzoyl)-2'-chloroacetanilide
Overview
Description
2-(4-Aminobenzoyl)-2’-chloroacetanilide is an organic compound that belongs to the class of acetanilides This compound is characterized by the presence of an aminobenzoyl group and a chloroacetanilide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity . These compounds are known to interact with both Gram-positive and Gram-negative bacterial strains .
Mode of Action
Related compounds have been found to disrupt the cytoplasmic membrane and interact intracellularly . This suggests that 2-(4-Aminobenzoyl)-2’-chloroacetanilide may also function by perturbing the bacterial membrane and exerting an intracellular effect .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may interfere with essential cellular processes in bacteria, leading to their death .
Result of Action
Related compounds have been found to exhibit potent antibacterial activity, suggesting that 2-(4-aminobenzoyl)-2’-chloroacetanilide may also have similar effects .
Biochemical Analysis
Biochemical Properties
2-(4-Aminobenzoyl)-2’-chloroacetanilide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including carboxypeptidase G and pterin deaminase, which are involved in the degradation of folic acid . The interaction with these enzymes facilitates the breakdown of folic acid into its constituent parts, thereby influencing metabolic pathways related to folate metabolism. Additionally, 2-(4-Aminobenzoyl)-2’-chloroacetanilide has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, which can affect their stability and function.
Molecular Mechanism
At the molecular level, 2-(4-Aminobenzoyl)-2’-chloroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, the interaction with carboxypeptidase G results in the inhibition of its enzymatic activity, thereby affecting the degradation of folic acid . Additionally, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can induce changes in gene expression by interacting with transcription factors or directly binding to DNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminobenzoyl)-2’-chloroacetanilide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 2-(4-Aminobenzoyl)-2’-chloroacetanilide can lead to cumulative changes in cellular metabolism and gene expression, which may result in altered cellular responses and functions.
Dosage Effects in Animal Models
The effects of 2-(4-Aminobenzoyl)-2’-chloroacetanilide in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At low to moderate doses, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can enhance metabolic activity and improve cellular function. At high doses, the compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
2-(4-Aminobenzoyl)-2’-chloroacetanilide is involved in several metabolic pathways, particularly those related to folate metabolism. The compound interacts with enzymes such as carboxypeptidase G and pterin deaminase, which are responsible for the degradation of folic acid into its constituent parts . These interactions can influence the overall metabolic flux and levels of metabolic intermediates, thereby affecting cellular metabolism. Additionally, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins, leading to changes in the production and utilization of metabolic intermediates.
Transport and Distribution
The transport and distribution of 2-(4-Aminobenzoyl)-2’-chloroacetanilide within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also vary depending on the tissue type and the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2-(4-Aminobenzoyl)-2’-chloroacetanilide is essential for understanding its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. Once localized, 2-(4-Aminobenzoyl)-2’-chloroacetanilide can interact with various biomolecules, including DNA, RNA, and proteins, to exert its biochemical effects. These interactions can influence cellular processes such as gene expression, signal transduction, and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)-2’-chloroacetanilide typically involves the reaction of 4-aminobenzoic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Aminobenzoic acid+2-Chloroacetyl chloride→2-(4-Aminobenzoyl)-2’-chloroacetanilide
Industrial Production Methods
In industrial settings, the production of 2-(4-Aminobenzoyl)-2’-chloroacetanilide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzoyl)-2’-chloroacetanilide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted acetanilides.
Scientific Research Applications
2-(4-Aminobenzoyl)-2’-chloroacetanilide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-Aminobiphenyl: Used in the synthesis of dyes and pigments.
N-(4-Aminobenzoyl)-L-glutamic acid: Utilized in the treatment of wastewater containing thorium.
Uniqueness
2-(4-Aminobenzoyl)-2’-chloroacetanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(4-aminophenyl)-N-(2-chlorophenyl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-3-1-2-4-13(12)18-15(20)9-14(19)10-5-7-11(17)8-6-10/h1-8H,9,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCOMANFPXOETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390812 | |
| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62253-94-5 | |
| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Aminobenzoyl)-2'-chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



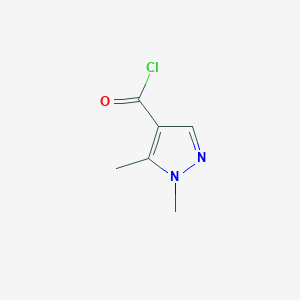
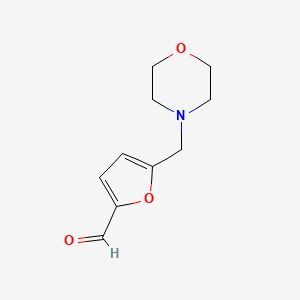
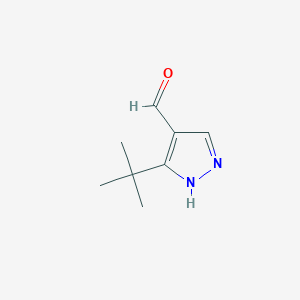
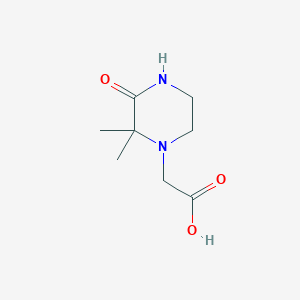
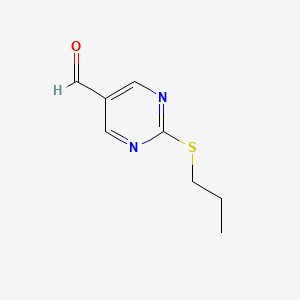

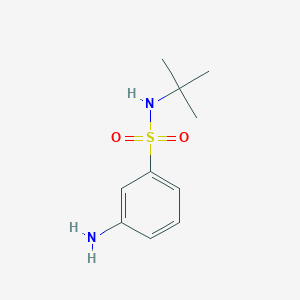
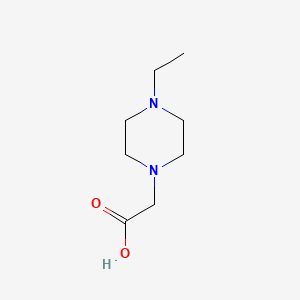
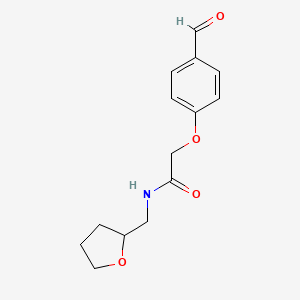
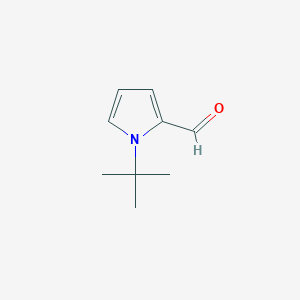
![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

